

"Ethyl benzo[d]thiazole-5-carboxylate" chemical properties and structure

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Compound of Interest

Compound Name: Ethyl benzo[d]thiazole-5-carboxylate

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An In-Depth Technical Guide to Ethyl benzo[d]thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzo[d]thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile benzothiazole scaffold, this molecule serves as a valuable building block for the synthesis of a wide array of biologically active agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of **Ethyl benzo[d]thiazole-5-carboxylate**, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Ethyl benzo[d]thiazole-5-carboxylate is characterized by a fused ring system, where a benzene ring is joined to a thiazole ring, with an ethyl carboxylate group attached at the 5-position.

Chemical Identifiers:

- IUPAC Name: **Ethyl benzo[d]thiazole-5-carboxylate**

- CAS Number: 103261-70-7
- Molecular Formula: C₁₀H₉NO₂S
- Molecular Weight: 207.25 g/mol

Physicochemical Properties:

While comprehensive experimental data for all physicochemical properties of **Ethyl benzo[d]thiazole-5-carboxylate** are not readily available in the public domain, the following table summarizes the known and predicted values.

Property	Value	Source
Melting Point	105.0 - 110.0 °C	Commercial Supplier Data
Boiling Point	Predicted: 355.9±25.0 °C	Prediction
Solubility	Predicted: Low in water	Prediction based on structure
pKa	Predicted: Basic pKa ≈ 1.5; Acidic pKa ≈ 11.5	Prediction
Appearance	White to yellow to orange powder/crystal	Commercial Supplier Data

Structural Representation:

The chemical structure of **Ethyl benzo[d]thiazole-5-carboxylate** can be visualized through the following diagram.

Caption: Chemical structure of **Ethyl benzo[d]thiazole-5-carboxylate**.

Synthesis Strategies

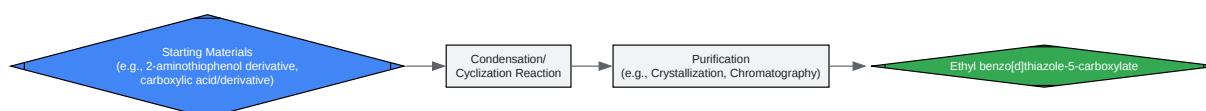
While a specific, detailed experimental protocol for the synthesis of **Ethyl benzo[d]thiazole-5-carboxylate** is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing the benzothiazole core. A common

and effective method is the condensation of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative.

General Synthetic Workflow:

A plausible synthetic route would involve the reaction of a 4-amino-3-mercaptobenzoic acid derivative with an ethylating agent, followed by cyclization. Alternatively, the benzothiazole ring could be formed first, followed by esterification of the carboxylic acid at the 5-position.

The following diagram illustrates a generalized workflow for the synthesis of benzothiazole derivatives.



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Caption: Generalized workflow for benzothiazole synthesis.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **Ethyl benzo[d]thiazole-5-carboxylate**. While a complete set of spectra for this specific isomer is not readily available, the expected spectral characteristics can be inferred from the analysis of related benzothiazole structures.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system, as well as the characteristic quartet and triplet of the ethyl ester group.
- ^{13}C NMR: The carbon NMR would display resonances for the carbon atoms of the benzothiazole core and the ethyl carboxylate moiety.

- **IR Spectroscopy:** The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1730 cm^{-1}), C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations.
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.25 g/mol).

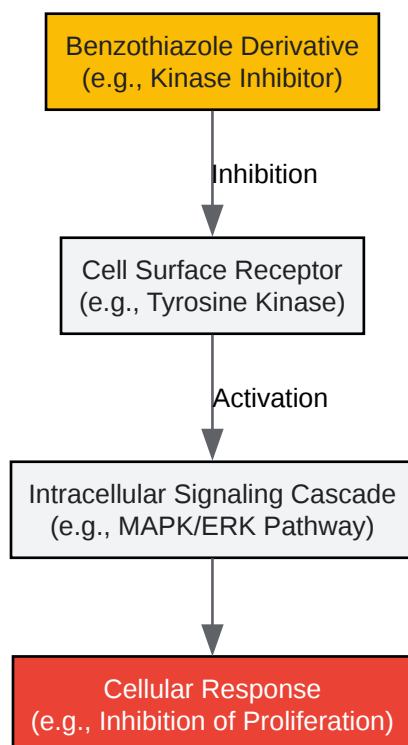
Biological Activity and Drug Development Potential

The benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to be a core component in numerous compounds with a wide range of biological activities.^{[1][2][3]} These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.^{[1][2][3]}

While specific biological studies on **Ethyl benzo[d]thiazole-5-carboxylate** are limited in the public domain, its structural features suggest potential for biological activity. The ethyl ester group can influence the compound's lipophilicity and cell permeability, which are critical factors for drug-likeness.

Potential Signaling Pathway Interactions:

Given the diverse activities of benzothiazole derivatives, **Ethyl benzo[d]thiazole-5-carboxylate** could potentially interact with various biological targets and signaling pathways. The specific pathway would depend on further functionalization of the molecule. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a benzothiazole-based drug candidate.



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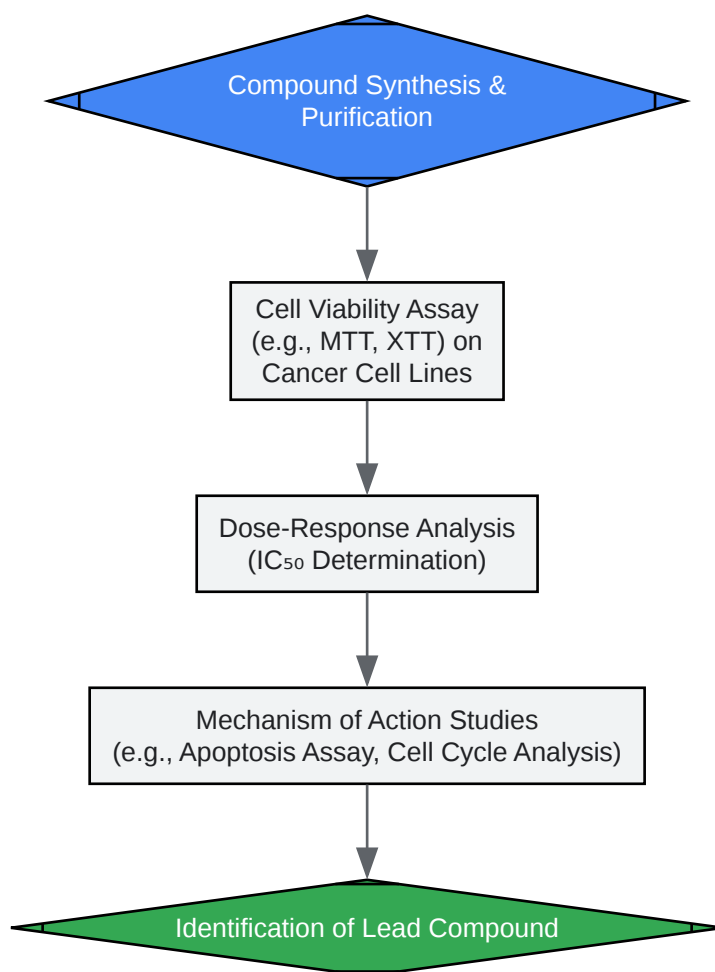
Caption: Hypothetical signaling pathway modulation.

Experimental Protocols

Detailed experimental protocols for specific biological assays involving **Ethyl benzo[d]thiazole-5-carboxylate** are not currently available. However, for researchers interested in evaluating its potential biological activities, standard in vitro assays would be the initial step.

Example Experimental Workflow: In Vitro Anticancer Screening:

The following diagram outlines a typical workflow for screening a compound for potential anticancer activity.



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Caption: Workflow for in vitro anticancer screening.

Safety Information

Based on available safety data sheets, **Ethyl benzo[d]thiazole-5-carboxylate** is associated with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Conclusion

Ethyl benzo[d]thiazole-5-carboxylate represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is still emerging, its structural relationship to a class of molecules with proven and diverse bioactivities makes it a compelling candidate for further investigation. This guide provides a foundational understanding of its chemical properties, structure, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental work is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its biological activity profile in detail.

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